molecular formula C24H17ClN4O7 B4132971 2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid

2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B4132971
M. Wt: 508.9 g/mol
InChI Key: FXMIRLALYXHYIX-UHFFFAOYSA-N
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Description

2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a nitrophenyl group, and an isoindolinecarboxylic acid moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-[4-[(2-chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O7/c25-17-3-1-2-4-18(17)27-21(30)13-6-8-19(20(12-13)29(35)36)26-9-10-28-22(31)15-7-5-14(24(33)34)11-16(15)23(28)32/h1-8,11-12,26H,9-10H2,(H,27,30)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMIRLALYXHYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)NCCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid

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